molecular formula C25H31N5O2S B2507167 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932338-91-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2507167
CAS RN: 932338-91-5
M. Wt: 465.62
InChI Key: OBMIQRMGHLUESC-UHFFFAOYSA-N
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Description

The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" is a complex molecule that is likely to be a part of a class of polyfunctionally substituted heterocyclic compounds. These compounds are of significant interest due to their potential biological activities, particularly as antitumor agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a precursor for synthesizing a variety of heterocyclic derivatives . These derivatives include rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The synthetic pathways involve regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reactivity .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including a pyrazolo[4,3-d]pyrimidin moiety. This core structure is known to be versatile in heterocyclic synthesis, as seen in the synthesis of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine and pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives . The presence of substituents such as the 4-methylbenzyl group and the thioacetamide moiety would contribute to the molecule's complexity and potential biological activity.

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the cyanoacetamide derivatives are known to react with arylaldehydes and malononitrile to form novel pyridine and pyrimidine moieties . The reactivity of such compounds can be exploited in the synthesis of diverse heterocyclic systems, which can be further functionalized or used in various chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" are not provided, related compounds exhibit properties that make them suitable for biological investigations. The synthesized heterocyclic compounds generally have high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds using structural analogs of the mentioned compound as precursors. These synthesized compounds include thiopyrimidine, thiazolopyrimidine, pyrazole, and other derivatives with potential antimicrobial activities. For example, the study by Hawas et al. (2012) reports on the synthesis of various N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone, demonstrating their antimicrobial properties (Hawas, Al-Omar, Amr, & Hammam, 2012).

Antitumor and Insecticidal Assessments

Several studies have also explored the antitumor and insecticidal potentials of compounds derived from or related to the chemical structure . Shams et al. (2010) investigated the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting their significant inhibitory effects on various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety, assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antioxidant Activity

The study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including structural analogs of the compound , and evaluated their antioxidant activities. This research highlights the importance of hydrogen bonding in the self-assembly process of these complexes and their significant antioxidant properties (Chkirate et al., 2019).

Antibacterial Evaluation

Moreover, compounds containing sulfonamido moieties derived from similar structural frameworks have been synthesized and evaluated for their antibacterial properties, showing high activities against various microbial strains. Azab, Youssef, and El-Bordany (2013) reported the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their suitability as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-3-29-16-21-23(28-29)24(32)30(15-20-11-9-18(2)10-12-20)25(27-21)33-17-22(31)26-14-13-19-7-5-4-6-8-19/h7,9-12,16H,3-6,8,13-15,17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMIQRMGHLUESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCCC3=CCCCC3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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